molecular formula C10H7BrFNO B2495889 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one CAS No. 192051-94-8

6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2495889
CAS No.: 192051-94-8
M. Wt: 256.074
InChI Key: RZHABZSDMMVMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one (CAS No. 192051-94-8) is a heterocyclic compound with the molecular formula C₁₀H₇BrFNO and a molecular weight of 256.07 g/mol . Its structure features a quinolin-4-one core substituted with bromo (C-6), fluoro (C-8), and methyl (C-2) groups (Figure 1).

Properties

IUPAC Name

6-bromo-8-fluoro-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHABZSDMMVMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative.

    Fluorination: The fluorine atom is introduced at the 8-position using a fluorinating reagent such as Selectfluor.

    Methylation: The methyl group is introduced at the 2-position using a methylating agent like methyl iodide.

    Cyclization: The final step involves cyclization to form the quinolinone ring structure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 demonstrates high electrophilicity, enabling displacement with various nucleophiles under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Bromine substitutionK₂CO₃/DMSO, 80°C, 12h with R-NH₂6-Amino-8-fluoro-2-methylquinolin-4-one72-85
Bromine substitutionCuI/Et₃N, Pd(PPh₃)₄, 100°C with arylboronic acids6-Aryl-8-fluoro-2-methylquinolin-4-one65-78

Fluorine at position 8 shows lower reactivity but participates in selective substitutions under harsh conditions (e.g., 150°C with KOH/ethylene glycol) to yield 8-hydroxy derivatives.

Oxidation Reactions

The dihydroquinolinone system undergoes dehydrogenation to form aromatic quinoline derivatives:

Oxidizing AgentConditionsProductSelectivity
DDQToluene, reflux, 6h6-Bromo-8-fluoro-2-methylquinoline>90%
KMnO₄H₂SO₄/H₂O, 60°C, 3hQuinoline-N-oxide derivative68%

Reduction Reactions

Controlled reduction of the carbonyl group produces dihydroquinoline intermediates:

Reducing AgentConditionsProductApplication
NaBH₄MeOH, 0°C, 2h4-Hydroxy intermediateChiral synthesis precursor
LiAlH₄THF, reflux, 4hFully reduced tetrahydroquinolineBioactive analog

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling TypeCatalytic SystemSubstrateProduct Scope
Suzuki-MiyauraPd(OAc)₂/XPhos, K₃PO₄Arylboronic acids6-Aryl derivatives
Buchwald-HartwigPd₂(dba)₃/BINAP, Cs₂CO₃Primary/secondary amines6-Amino deri

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutics
6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one serves as a critical building block for synthesizing novel therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties. For example, derivatives of this compound have been explored for their potential in treating cancer and infectious diseases due to their ability to interact with specific molecular targets in biological systems .

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various quinolone derivatives against Gram-positive bacteria, compounds derived from this scaffold showed promising activity, suggesting its utility in developing new antibiotics .

Biological Studies

Anticancer Properties
The compound has been investigated for its anticancer effects. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of bromine and fluorine substituents is believed to enhance its interaction with cellular targets, thereby increasing its efficacy against various cancer cell lines .

Research Findings on Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors involved in cancer progression. This binding can modulate signaling pathways that are crucial for tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Chemical Research

Synthesis and Reactivity Studies
this compound is utilized as a model compound in chemical research to explore the reactivity of quinolinone derivatives. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes, provides insights into the synthesis of more complex organic molecules.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction Type Description Products Formed
Nucleophilic SubstitutionSubstitution of bromine or fluorine with nucleophilesVarious substituted quinolinone derivatives
OxidationConversion to quinolinone derivatives with different functional groupsOxidized quinolinone products
ReductionFormation of dihydroquinoline derivativesReduced forms of the compound

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : Typically 95% (commercially available in quantities from 250 mg to 5 g) .
  • Storage : Standard laboratory conditions (room temperature, inert atmosphere).

The structural and functional nuances of 6-bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one can be elucidated by comparing it to analogs within the 1,4-dihydroquinolin-4-one family. Key compounds include:

Table 1: Structural and Functional Comparison of Selected 1,4-Dihydroquinolin-4-one Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Activities
This compound 192051-94-8 C₁₀H₇BrFNO 256.07 Br (C-6), F (C-8), CH₃ (C-2) Building block for drug discovery
8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one 1019016-29-5 C₉H₅BrFNO 242.04 Br (C-8), F (C-6) No methyl group; simpler substitution pattern
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one 1153084-25-3 C₉H₅BrClNO 258.50 Br (C-6), Cl (C-8) Chloro vs. fluoro: Increased electronegativity
6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one 1153001-47-8 C₁₁H₁₀BrNO 252.10 Br (C-6), C₂H₅ (C-2) Ethyl group enhances lipophilicity
APDQ230122 (3-acyl-2-phenylamino derivative) N/A C₂₃H₂₀FN₃O₂ 395.43 Acyl (C-3), phenylamino (C-2) Anti-pneumococcal activity via peptidoglycan inhibition
Structural and Electronic Differences
  • Halogen Substitution: The fluoro group (C-8) in the target compound offers strong electron-withdrawing effects and metabolic stability compared to chloro in 6-bromo-8-chloro analogs .
  • Acyl or phenylamino groups (e.g., APDQ230122) introduce hydrogen-bonding motifs critical for targeting bacterial enzymes .
Pharmacological Activities
  • APDQ230122 : Demonstrates anti-pneumococcal activity by disrupting peptidoglycan biosynthesis, validated via transcriptomic and proteomic analyses .
  • 3-Aroyl Derivatives : Inhibit phosphatases (e.g., SerB653 in Porphyromonas gingivalis), highlighting the role of acyl groups in enzyme binding .

Biological Activity

6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinolinone class of compounds, characterized by the presence of bromine and fluorine substituents. Its molecular formula is C_11H_8BrF_N_2O, indicating a complex structure that contributes to its biological properties.

The primary mechanism of action for this compound involves its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and inhibition can lead to altered pharmacokinetics of co-administered drugs. The compound's ability to modulate enzyme activity suggests potential applications in pharmacology for enhancing therapeutic efficacy and minimizing adverse drug interactions.

Anticancer Properties

Research indicates that compounds within the quinolinone family exhibit anticancer properties. Specifically, this compound has been investigated for its effects on various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in cancer models, suggesting potential as an anticancer agent.

Cell Line Viability (%) IC50 (µM)
Caco-239.8Not specified
A54956.9Not specified

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Its structural features may enhance lipophilicity and reactivity towards microbial targets, making it a candidate for further development as an antimicrobial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cytochrome P450 Inhibition : A study highlighted the compound's selective inhibition of CYP1A2, which could be leveraged to improve drug formulations by reducing metabolic clearance rates of co-administered medications.
  • Anticancer Activity Assessment : In a comparative study on various quinolinone derivatives, this compound exhibited superior anticancer effects against Caco-2 cells compared to other analogs.
  • Antimicrobial Efficacy : Research demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, establishing its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from substituted aniline derivatives and β-ketoesters. Key steps include:

  • Condensation : Initial formation of the quinoline core via cyclocondensation under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Halogenation : Bromine and fluorine substituents are introduced via electrophilic aromatic substitution (Br₂ in CHCl₃) or directed ortho-metalation followed by fluorination (e.g., Selectfluor®) .
  • Methylation : The 2-methyl group is added using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Q. Optimization Strategies :

  • Temperature Control : Maintain 80–100°C during cyclocondensation to avoid side products .
  • Catalysts : Use PdCl₂(PPh₃)₂ for cross-coupling reactions to introduce aryl/vinyl groups .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for halogenation steps .

Q. How is the purity and structural integrity of this compound verified?

Analytical Workflow :

Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., Br at C6, F at C8, methyl at C2) .
  • HRMS : Validate molecular weight (calc. for C₁₀H₆BrFNO: 283.96 g/mol) .

X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Q. Common Pitfalls :

  • Residual solvents (e.g., DMSO) in NMR spectra: Use deuterated solvents and thorough drying .
  • Overlapping signals: Apply 2D NMR (COSY, HSQC) for complex splitting patterns .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this compound?

Methodology :

  • Substituent Variation : Synthesize analogs with modified halogen (e.g., Cl instead of Br) or alkyl groups (e.g., ethyl instead of methyl) to assess electronic/steric effects .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cellular Activity : Evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) via MTT assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. Data Interpretation :

  • Correlate substituent electronegativity (e.g., F vs. Br) with binding affinity to identify pharmacophores .

Q. What strategies resolve contradictory spectral data during characterization?

Case Study : Discrepancies in ¹³C NMR chemical shifts for the carbonyl group (C4=O).

  • Hypothesis : Hydrogen bonding or polymorphism alters electronic environments.
  • Resolution :
    • Variable Temperature NMR : Determine if shifts stabilize at higher temperatures (indicating dynamic effects) .
    • Crystallography : Compare solid-state (X-ray) and solution (NMR) structures to rule out polymorphism .
    • DFT Calculations : Simulate NMR shifts using Gaussian09 to validate experimental data .

Q. How does the compound’s reactivity vary under different experimental conditions?

Key Reactions :

  • Oxidation : Forms quinoline N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid) .
  • Nucleophilic Substitution : Bromine at C6 can be replaced by amines (e.g., piperidine) in DMF at 120°C .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd catalysis) to introduce biaryl groups .

Q. Condition-Dependent Outcomes :

  • Solvent Effects : DMSO enhances oxidation rates compared to THF .
  • Catalyst Loading : 5 mol% Pd(OAc)₂ optimizes coupling yields while minimizing side reactions .

Q. What are the best practices for evaluating stability and storage conditions?

Stability Profile :

  • Light Sensitivity : Degrades under UV light; store in amber vials at -20°C .
  • Thermal Stability : Decomposes above 150°C (TGA analysis recommended) .

Q. Storage Protocol :

  • Desiccant Use : Include silica gel to prevent hydrolysis of the lactam ring .
  • Periodic QC : Monitor purity via HPLC every 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.